molecular formula C11H16N2O B1445026 2-Amino-1-(1-methylindolin-5-yl)ethanol CAS No. 1249007-16-6

2-Amino-1-(1-methylindolin-5-yl)ethanol

Cat. No.: B1445026
CAS No.: 1249007-16-6
M. Wt: 192.26 g/mol
InChI Key: SMKJAXTUURKFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(1-methylindolin-5-yl)ethanol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

2-Amino-1-(1-methylindolin-5-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical reactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the compound’s ability to interact with specific cellular targets, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, the binding interactions of this compound with specific proteins can modulate their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular behavior and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been shown to have a dose-dependent effect on cellular and metabolic processes . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of various metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in specific tissues can impact its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-methylindolin-5-yl)ethanol typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or by direct amination reactions.

    Attachment of the Ethanol Moiety: The ethanol moiety can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions are tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-methylindolin-5-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Amino-1-(1-methylindolin-5-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(1-methylindolin-3-yl)ethanol
  • 2-Amino-1-(1-methylindolin-6-yl)ethanol
  • 2-Amino-1-(1-methylindolin-7-yl)ethanol

Uniqueness

2-Amino-1-(1-methylindolin-5-yl)ethanol is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-1-(1-methyl-2,3-dihydroindol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6,11,14H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKJAXTUURKFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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